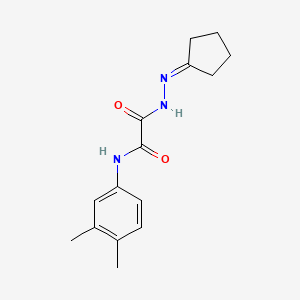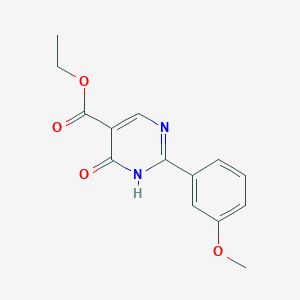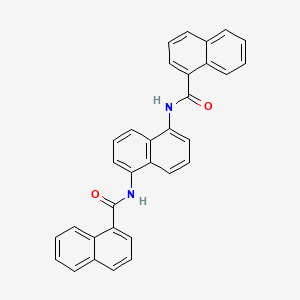
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide, also known as A-967079, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the transient receptor potential V1 (TRPV1) channel, which is involved in pain perception and inflammation.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is a selective antagonist of the TRPV1 channel, which is involved in pain perception and inflammation. This channel is activated by various stimuli, including heat, capsaicin, and acid. By blocking the TRPV1 channel, N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide reduces the transmission of pain signals and decreases inflammation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has been shown to reduce pain and inflammation in animal models without causing significant side effects. It does not affect motor function or cognitive ability, and it does not produce tolerance or dependence. N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has also been shown to be effective in reducing hyperalgesia, which is a heightened sensitivity to pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is a valuable tool for studying the role of the TRPV1 channel in pain and inflammation. It is highly selective for this channel and does not affect other ion channels or receptors. However, it is important to note that N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is not a perfect antagonist and may have off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists for use in pain management and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, the potential use of N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide in combination with other drugs for the treatment of pain and inflammation could be explored.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide involves the reaction of 5-isopropyl-3-thiophenecarboxylic acid with tert-butyl nitrite and sodium azide to form the corresponding 5-tert-butyl-3-isoxazolyl derivative. This intermediate is then reacted with 5-chloro-2-methoxybenzamide to yield N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-9(2)11-6-10(8-20-11)14(18)16-13-7-12(19-17-13)15(3,4)5/h6-9H,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHMNRQRHURAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-(propan-2-yl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)
![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)
![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126667.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)


![N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)
![3-(5-{[1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5126711.png)


